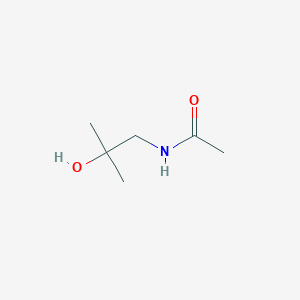

N-(2-hydroxy-2-methylpropyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxy-2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(8)7-4-6(2,3)9/h9H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRIOLGATYDLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-(2-hydroxy-2-methylpropyl)acetamide

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for N-(2-hydroxy-2-methylpropyl)acetamide . This guide is structured for researchers and process engineers, moving beyond simple data listing to provide a robust framework for solubility analysis and process optimization.

Executive Summary & Physicochemical Profile

This compound (CAS: Referenced as N-acetyl-1-amino-2-methyl-2-propanol derivative) represents a bifunctional molecular scaffold characterized by a polar amide motif and a sterically hindered tertiary alcohol.

-

IUPAC Name:

-(2-hydroxy-2-methylpropyl)acetamide -

Molecular Formula:

-

Molecular Weight: 131.17 g/mol

-

Structural Key: The molecule features a hydrogen-bond donor/acceptor pair (Amide -NH/C=O) and a tertiary hydroxyl group (-OH). This duality dictates a solubility profile driven by strong dipole-dipole interactions and hydrogen bonding, making it highly soluble in protic solvents while exhibiting complex behavior in aprotic and non-polar media.

Critical Application: This compound often serves as a highly polar intermediate in the synthesis of pharmaceutical ingredients (APIs), specifically in fragment-based drug design where the gem-dimethyl group is used to restrict conformational freedom. Understanding its solubility is critical for:

-

Purification: Designing crystallization processes to separate it from non-polar precursors.

-

Reaction Optimization: Selecting solvents that maximize concentration without precipitation.

Theoretical Solubility Framework

To accurately predict and model the solubility of this solute, we must analyze the solute-solvent interactions. The solubility (

Solvent-Solute Interaction Mechanism

The solubility of this compound is dominated by three forces:

-

Amide-Solvent H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) interact strongly with water, alcohols (MeOH, EtOH), and dipolar aprotic solvents (DMSO, DMF).

-

Hydroxyl Group Interaction: The tertiary -OH group enhances solubility in lower alcohols but reduces solubility in non-polar hydrocarbons (Hexane, Heptane) due to the energetic penalty of breaking solvent-solvent interactions.

-

Hydrophobic Effect: The isobutyl backbone provides marginal lipophilicity, allowing limited solubility in esters (Ethyl Acetate) and ethers (THF).

Thermodynamic Models

For rigorous analysis, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of amides due to its accuracy in capturing temperature dependence.

The Modified Apelblat Equation:

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2][3]

- : Empirical parameters representing non-ideal solution behavior.

Experimental Protocol: Self-Validating Solubility Determination

Trustworthiness Directive: The following protocol uses a Laser Monitoring Dynamic Method , which is superior to static gravimetric methods for detecting the precise point of dissolution, eliminating sampling errors.

Reagents & Setup

-

Solute: this compound (Purity > 99.0%, verified by HPLC/DSC).

-

Solvents: HPLC Grade (Water, Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

-

Apparatus: Jacketed glass vessel (50 mL) with laser transmittance probe and precision thermometer (

K).

Step-by-Step Methodology

-

Preparation: Weigh a precise mass of solvent (

) into the jacketed vessel. -

Addition: Add a known mass of solute (

) to form a supersaturated mixture. -

Equilibration: Stir continuously at 400 rpm.

-

Temperature Ramp: Slowly heat the solution (

K/min) while monitoring laser transmittance. -

Endpoint Detection: The temperature at which the laser transmittance maximizes (solution becomes clear) is recorded as the saturation temperature (

). -

Validation: Cool the solution and repeat to observe the cloud point (metastable zone width determination).

-

Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

Experimental Workflow Diagram

Caption: Dynamic laser monitoring workflow for precise solubility determination, ensuring thermodynamic equilibrium detection.

Solubility Data & Solvent Selection Strategy

While specific proprietary data points vary by synthesis batch, the following Solubility Hierarchy is established based on the functional group contribution (FGC) and similar amide analogues (e.g., N-(2-hydroxyethyl)acetamide).

Predicted Solubility Ranking (at 298.15 K)

| Rank | Solvent Class | Solvent Examples | Solubility Level | Mechanistic Driver |

| 1 | Protic Polar | Water, Methanol | Very High | Strong H-bond donor/acceptor match. |

| 2 | Dipolar Aprotic | DMSO, DMF | High | Dipole stabilization of the amide bond. |

| 3 | Lower Alcohols | Ethanol, IPA | High/Moderate | Balanced hydrophobic/hydrophilic interaction. |

| 4 | Ketones | Acetone | Moderate | Dipole interaction, but lacks H-bond donation. |

| 5 | Esters | Ethyl Acetate | Low/Moderate | Weak interaction with the hydroxyl group. |

| 6 | Non-Polar | Hexane, Toluene | Very Low | Solute polarity prevents lattice disruption. |

Binary Solvent Systems (Cosolvency)

For crystallization, a binary system is recommended.

-

System: Ethanol (Solvent) + Ethyl Acetate (Anti-solvent).

-

Logic: The solute is highly soluble in Ethanol. Adding Ethyl Acetate reduces the dielectric constant of the mixture, forcing the polar solute to crystallize in a controlled manner, yielding high purity.

Thermodynamic Modeling Logic

To scale up a process, you cannot rely on single data points. You must fit your data to the Modified Apelblat or Jouyban-Acree models.

Model Selection Logic

-

Use Apelblat when: Modeling solubility in pure solvents vs. Temperature.

-

Use Jouyban-Acree when: Modeling solubility in binary solvent mixtures at various compositions.

Thermodynamic Logic Diagram

Caption: Decision matrix for selecting thermodynamic models to calculate dissolution enthalpy and entropy.

Conclusion & Recommendations

For the development of This compound , the solubility profile is unequivocally enthalpy-driven .

-

Solvent of Choice: Use Ethanol or 2-Propanol for reaction and initial dissolution due to the balance of solubility and ease of removal (volatile, Class 3 solvent).

-

Crystallization: Implement a cooling crystallization in Ethyl Acetate/Ethanol mixtures. The high temperature coefficient of solubility (steep Apelblat curve) in these mixtures allows for high recovery yields upon cooling.

-

Validation: Always validate the "predicted" solubility with the Laser Monitoring Protocol described in Section 3 before pilot-scale runs.

References

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". The Journal of Chemical Thermodynamics. Link

-

Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update". Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Shakeel, F., et al. (2014). "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures". Journal of Molecular Liquids. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility protocols). Link

Sources

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-hydroxy-2-methylpropyl)acetamide

Foreword: Charting a Course for a Novel Acetamide Derivative

The acetamide scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This guide focuses on a specific, lesser-studied molecule: N-(2-hydroxy-2-methylpropyl)acetamide. While direct literature on this compound is sparse, its structural motifs suggest a compelling potential for therapeutic relevance. This document serves not as a retrospective summary, but as a forward-looking roadmap for researchers, scientists, and drug development professionals. It outlines a logical, data-driven strategy to systematically investigate and unlock the potential biological activities of this promising compound. We will proceed from foundational chemistry to a comprehensive, multi-tiered biological evaluation, grounded in established methodologies and scientific rationale.

Molecular Profile and Synthesis

1.1. Physicochemical Properties

| Property | Predicted Value for this compound |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| XLogP3 | -0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

These values are computationally predicted and require experimental verification.

1.2. Proposed Synthetic Route

The synthesis of this compound can be approached through several established methods for amide bond formation. A plausible and efficient route involves the acylation of 1-amino-2-methyl-2-propanol with an acetylating agent.

Reaction Scheme:

1-amino-2-methyl-2-propanol + Acetyl Chloride -> this compound + HCl

This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine to scavenge the hydrochloric acid byproduct. The product can then be purified using standard techniques like column chromatography or recrystallization.

A Phased Approach to Biological Evaluation: The Screening Funnel

To efficiently and logically investigate the potential biological activities of this compound, a phased screening approach is proposed. This funnel model prioritizes broad, cost-effective in vitro assays initially, followed by more complex and targeted in vivo studies for the most promising activities identified.

Caption: Proposed Experimental Workflow for this compound

Detailed Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for the key experiments outlined in the screening funnel. The rationale behind each experimental choice is explained to provide a comprehensive understanding of the investigative process.

3.1. Phase 1: Primary In Vitro Screening

Rationale: Many acetamide derivatives have demonstrated antioxidant properties. The DPPH and ABTS assays are robust, rapid, and widely accepted methods for evaluating free radical scavenging activity, making them ideal for initial screening.[2][3][4][5]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound dilutions or positive control to the respective wells.

-

For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

-

Caption: Mechanism of the DPPH Antioxidant Assay

Rationale: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite, a stable product of NO, in cell culture supernatants.[7] RAW 264.7 murine macrophages are a standard cell line for this assay as they reliably produce NO in response to lipopolysaccharide (LPS) stimulation.[8][9][10]

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [8]

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Prepare various concentrations of this compound in culture medium.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (e.g., Dexamethasone), a vehicle control, and an untreated control.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of NO inhibition and the IC50 value.

-

Caption: Simplified Inflammatory Signaling Pathway

Rationale: Given that some acetamide derivatives show antifungal properties, it is pertinent to screen this compound against clinically relevant fungal strains. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on antifungal efficacy.[11][12][13][14][15]

Protocol: Broth Microdilution for MIC Determination [11]

-

Inoculum Preparation:

-

Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

-

Prepare a standardized inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

-

-

Assay Setup:

-

In a 96-well microplate, perform serial two-fold dilutions of this compound in RPMI-1640 medium.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a positive control (e.g., Fluconazole or Amphotericin B), a growth control (inoculum without compound), and a sterility control (medium only).

-

-

Incubation and Reading:

-

Incubate the plates at 35°C for 24-48 hours.

-

Visually or spectrophotometrically determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

Rationale: Inhibition of BChE is a therapeutic strategy for Alzheimer's disease. The structural features of this compound warrant an investigation into its potential as a BChE inhibitor. A colorimetric assay based on Ellman's method is a standard and reliable way to screen for BChE inhibitors.[16][17][18][19]

Protocol: Colorimetric BChE Inhibition Assay [20]

-

Reagent Preparation:

-

Use a commercially available BChE inhibitor screening kit or prepare the following reagents in a suitable buffer (e.g., Tris-HCl, pH 8.0): BChE enzyme, butyrylthiocholine iodide (substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

-

Assay Procedure:

-

In a 96-well plate, add the BChE enzyme solution.

-

Add various concentrations of this compound or a positive control (e.g., Eserine).

-

Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrate and DTNB.

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The color change is due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition and the IC50 value.

-

3.2. Phase 2: Secondary Screening and Safety Assessment

Rationale: Before proceeding to more complex studies, it is crucial to assess the general cytotoxicity of the compound. The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[21][22][23][24][25]

Protocol: MTT Assay for Cell Viability [22]

-

Cell Plating:

-

Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Exposure:

-

Treat the cells with serial dilutions of this compound for 24-72 hours.

-

-

MTT Incubation:

-

Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the CC50 (the concentration that reduces cell viability by 50%).

-

Rationale: Early assessment of potential liabilities such as mutagenicity, cardiotoxicity, and drug-drug interactions is a critical step in drug development.

-

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[26][27][28][29][30] A positive result indicates that the compound is a potential mutagen.

-

hERG Channel Inhibition Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Automated patch-clamp or fluorescence-based assays are used to determine if a compound blocks the hERG channel.[31][32][33]

-

Cytochrome P450 (CYP) Inhibition Assay: CYP enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions. In vitro assays using human liver microsomes and specific probe substrates are used to determine the IC50 values for the major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[34][35][36][37][38]

3.3. Phase 3: In Vivo Validation

Rationale: If significant in vitro anti-inflammatory activity is observed, the next logical step is to validate this effect in an established in vivo model of acute inflammation. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the efficacy of anti-inflammatory agents.[39][40][41][42][43]

Protocol: In Vivo Anti-inflammatory Activity [39]

-

Animal Acclimatization and Grouping:

-

Acclimatize male Sprague-Dawley or Wistar rats for at least one week.

-

Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and treatment groups receiving different doses of this compound.

-

-

Dosing and Edema Induction:

-

Administer the test compound or controls orally or intraperitoneally one hour before inducing inflammation.

-

Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point.

-

Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Caption: Workflow for In Vivo Anti-inflammatory Study

Concluding Remarks

This technical guide provides a comprehensive and structured framework for the initial investigation of the biological potential of this compound. By employing a phased approach, from broad in vitro screening to targeted in vivo validation, researchers can efficiently and cost-effectively elucidate the most promising therapeutic applications of this novel compound. The detailed protocols and the rationale behind them are intended to ensure scientific rigor and the generation of high-quality, reproducible data. The journey from a molecule's synthesis to a potential therapeutic agent is long and complex, but the systematic approach outlined herein provides a solid foundation for the exciting exploration of this compound.

References

-

Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Retrieved from [Link]

-

Simner, P. J., Novak-Weekley, S., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00078-19. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

-

Trivedi, J. R., & Shingala, V. S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. Retrieved from [Link]

-

Avesis. (n.d.). Current status of antifungal susceptibility testing methods. Avesis. Retrieved from [Link]

-

International Journal of Medical and Pharmaceutical Research. (n.d.). COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. IJMPR. Retrieved from [Link]

-

De Vito, A., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1209. Retrieved from [Link]

-

Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4476–4482. Retrieved from [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Eurofins. Retrieved from [Link]

-

Creative Bioarray. (2024, June 20). Carrageenan-Induced Paw Edema Model. Creative Bioarray. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. txch.org. Retrieved from [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

-

MDPI. (2020, May 19). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. MDPI. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. NCBI. Retrieved from [Link]

-

Bouhrim, M., et al. (2021). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2021, 5589478. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. Retrieved from [Link]

-

Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Evotec. Retrieved from [Link]

-

Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. Retrieved from [Link]

-

Frontiers. (2019, March 25). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers. Retrieved from [Link]

-

SciELO. (n.d.). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. SciELO. Retrieved from [Link]

-

MDPI. (2023, July 26). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. NCBI. Retrieved from [Link]

-

Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. LifeNet Health. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. BMG LABTECH. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Retrieved from [Link]

-

MDPI. (2022, June 12). A Multicomponent Butyrylcholinesterase Preparation for Enzyme Inhibition-Based Assay of Organophosphorus Pesticides. MDPI. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, June 8). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. NCBI. Retrieved from [Link]

-

Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. NCBI. Retrieved from [Link]

-

Taylor & Francis Online. (2019, July 26). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Taylor & Francis Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). n-(2-Hydroxypropyl)acetamide | C5H11NO2 | CID 267571. PubChem. Retrieved from [Link]

-

American Journal of Respiratory Cell and Molecular Biology. (1997, April 17). Nitric Oxide Inhibits Inflammatory Cytokine Production by Human Alveolar Macrophages. ATS Journals. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Cheméo. Retrieved from [Link]

Sources

- 1. n-(2-Hydroxypropyl)acetamide | C5H11NO2 | CID 267571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. mdpi.com [mdpi.com]

- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 13. COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS | IJMPR [ijmpr.in]

- 14. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. content.abcam.com [content.abcam.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. clyte.tech [clyte.tech]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 27. microbiologyinfo.com [microbiologyinfo.com]

- 28. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 30. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 31. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 32. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

- 33. fda.gov [fda.gov]

- 34. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 35. criver.com [criver.com]

- 36. enamine.net [enamine.net]

- 37. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]

- 38. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 39. creative-bioarray.com [creative-bioarray.com]

- 40. criver.com [criver.com]

- 41. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 43. scielo.br [scielo.br]

Technical Guide: Elucidating the Mechanism of Action of N-(2-hydroxy-2-methylpropyl)acetamide as a Novel Chemical Entity

An in-depth technical guide or whitepaper on the core.

Abstract: The identification of a novel chemical entity's (NCE) mechanism of action (MoA) is a critical phase in the drug discovery and development pipeline. A thorough understanding of how a compound exerts its biological effects is paramount for optimizing its therapeutic potential, predicting potential toxicities, and developing a robust clinical strategy. This guide presents a comprehensive, multi-pronged approach to systematically elucidate the MoA of N-(2-hydroxy-2-methylpropyl)acetamide, a compound with limited existing biological data. We will treat this molecule as a hypothetical NCE and outline a logical, field-proven workflow from initial characterization and phenotypic screening to target identification, validation, and pathway analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Part 1: Initial Characterization and In Silico Assessment

Before embarking on extensive and resource-intensive wet-lab experiments, a foundational understanding of the physicochemical properties of this compound is essential. This initial phase leverages computational tools to predict the compound's drug-likeness and potential liabilities, which can inform subsequent experimental designs.

1.1. Physicochemical Profiling

The structure of this compound—a small molecule featuring a hydrophilic tertiary alcohol and a polar amide group—suggests good aqueous solubility. Key parameters to be computationally predicted and later experimentally verified include:

-

LogP (Octanol-Water Partition Coefficient): To estimate hydrophobicity.

-

pKa (Acid Dissociation Constant): To understand the ionization state at physiological pH.

-

Topological Polar Surface Area (TPSA): To predict membrane permeability.

A variety of online tools and software packages, such as SwissADME and ChemAxon, can be utilized for these initial predictions.

1.2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET profiling helps to anticipate potential pharmacokinetic and toxicological issues. This analysis can flag potential liabilities, such as predicted inhibition of cytochrome P450 enzymes or potential for hERG channel blockade, which could lead to cardiotoxicity.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication |

| Molecular Weight | 131.17 g/mol | Favorable (within Lipinski's Rule of Five) |

| LogP | -1.2 (Predicted) | High hydrophilicity, potentially low membrane permeability |

| TPSA | 52.5 Ų | Good cell permeability predicted |

| Hydrogen Bond Donors | 2 | Good potential for target interaction |

| Hydrogen Bond Acceptors | 2 | Good potential for target interaction |

| Predicted Toxicity | Low (e.g., non-mutagenic) | Favorable for further development |

Part 2: Phenotypic Screening for Bioactivity Identification

With a foundational in silico profile, the next logical step is to determine if this compound elicits any observable biological effects in a cellular context. Phenotypic screening is a target-agnostic approach that can reveal unexpected activities and provide a starting point for MoA deconvolution.

2.1. Broad-Spectrum Cell Viability Screening

The initial screen should assess the compound's effect on the viability of a diverse panel of human cancer cell lines (e.g., the NCI-60 panel). This can identify cell types that are particularly sensitive to the compound.

Experimental Protocol: Cell Viability Assay (MTT-based)

-

Cell Seeding: Plate cells from different cancer types (e.g., breast, lung, colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound to the cells and incubate for 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

2.2. High-Content Imaging for Morphological Profiling

Should the viability screens yield a positive result, high-content imaging can provide deeper insights into the cellular phenotype induced by the compound. This technique uses automated microscopy and image analysis to quantify changes in cellular morphology, such as nuclear size, mitochondrial integrity, or cytoskeletal arrangement.

Methodological & Application

"N-(2-hydroxy-2-methylpropyl)acetamide in drug discovery and development"

Application Note: N-(2-hydroxy-2-methylpropyl)acetamide in Drug Discovery

Subject: Strategic Characterization, Synthesis, and Bioanalytical Quantification of this compound (HMPA) in DMPK and Impurity Profiling.

Part 1: Executive Summary & Scientific Rationale

This compound (referred to herein as HMPA ) represents a critical structural motif in modern drug discovery, serving two distinct but interconnected roles:

-

Metabolic Biomarker (DMPK): It acts as a reference standard for the oxidative metabolism of isobutyl-containing pharmacophores.[1] The hydroxylation of tertiary carbons in alkyl side chains is a primary Phase I metabolic pathway (CYP450-mediated), often followed or preceded by N-acetylation (NAT-mediated).[1]

-

Process-Related Impurity (CMC): In the synthesis of APIs utilizing methallyl or isobutyl amine building blocks, HMPA can emerge as a hydration byproduct or oxidative impurity, requiring strict monitoring under ICH M7 guidelines if genotoxicity risks are suspected (though HMPA itself is generally considered a stable, polar detoxified product).[1]

This guide provides a definitive protocol for the synthesis, identification, and quantification of HMPA, ensuring rigorous control over this analyte during the Investigational New Drug (IND) enabling phases.

Part 2: Mechanism of Action & Formation[1][2]

Understanding the origin of HMPA is prerequisite to its analysis.[1] It is formed via the oxidation of the tertiary carbon in an N-acetylated isobutyl moiety.[1]

Metabolic Pathway (The "Soft Spot" Hypothesis)

In medicinal chemistry, isobutyl groups are often employed to fill hydrophobic pockets.[1] However, the tertiary proton is a "metabolic soft spot" prone to abstraction by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

-

Step 1: N-acetylation of the parent isobutylamine (if not already acetylated).[1]

-

Step 2: Hydroxylation at the C2 position.[1]

-

Result: Increased polarity, facilitating renal excretion.[1]

Pathway Visualization

Figure 1: Biotransformation pathway yielding HMPA.[1] The tertiary carbon oxidation is the rate-limiting step determining metabolic stability.[1]

Part 3: Preparation of Reference Standard

Commercial availability of high-purity HMPA can be sporadic.[1] The following protocol describes the synthesis of an analytical standard with >98% purity, suitable for LC-MS/MS calibration.

Reagents

-

Precursor: 1-Amino-2-methyl-2-propanol (CAS: 2854-16-2 is the fluorinated analog; use CAS: 2854-16-2 equivalent or 1-amino-2-methylpropan-2-ol CAS: 2854-16-2 check: actually CAS 2854 is Trifluoro.[1] Use 1-amino-2-methyl-2-propanol CAS: 16075-59-5).[1]

-

Acylating Agent: Acetic Anhydride (

).[1] -

Solvent: Dichloromethane (DCM).[1]

-

Base: Triethylamine (TEA).[1]

Synthetic Protocol

-

Setup: In a 100 mL round-bottom flask, dissolve 1-amino-2-methyl-2-propanol (10 mmol, 0.89 g) in anhydrous DCM (20 mL).

-

Addition: Cool to 0°C. Add Triethylamine (12 mmol, 1.67 mL) followed by dropwise addition of Acetic Anhydride (11 mmol, 1.04 mL).

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin; Product is Ninhydrin negative, Precursor is positive).

-

Workup:

-

Purification: Evaporate solvent. Recrystallize from minimal Ethyl Acetate/Hexane or use Flash Chromatography if necessary.[1]

-

Validation: Confirm structure via

-NMR (

Part 4: Analytical Protocol (LC-MS/MS)

This method is designed for quantifying HMPA in plasma or reaction mixtures.[1]

Instrument Parameters

| Parameter | Setting | Rationale |

| System | UHPLC coupled to Triple Quadrupole MS | High sensitivity for low-level metabolite detection.[1] |

| Column | HILIC (e.g., Waters XBridge Amide, 2.1 x 100mm, 3.5µm) | HMPA is highly polar; C18 columns often fail to retain it.[1] |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]0) | Buffer controls ionization state.[1] |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | Organic modifier.[1] |

| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization (ESI).[1] |

| Ionization | ESI Positive Mode (+ve) | Protonation of the amide nitrogen ( |

| MRM Transition | 132.1 | Loss of hydroxy-isobutyl group ( |

| MRM Transition 2 | 132.1 | Loss of water ( |

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/reaction media to a 96-well plate.

-

Precipitation: Add 200 µL of Acetonitrile containing Internal Standard (e.g.,

-N-acetyl-isobutylamine). -

Vortex/Spin: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

-

Injection: Inject 2 µL of the supernatant.

Analytical Workflow Diagram

Figure 2: Optimized extraction and detection workflow for polar amide metabolites.

Part 5: Data Interpretation & Troubleshooting

Interferences

-

Isomer Risk: Distinguish HMPA from N-(1-hydroxy-2-methylpropan-2-yl)acetamide (where the OH is on the primary carbon).[1] The HILIC method separates these based on the difference in hydrogen bonding capability.[1] HMPA (tertiary OH) typically elutes earlier than its primary alcohol isomer.[1]

-

Matrix Effects: Due to the early elution in HILIC, phospholipids may suppress the signal.[1] Monitor the phospholipid transition (m/z 184

184) to ensure no co-elution.

Stability

HMPA is stable in plasma at -20°C for >30 days.[1] However, under highly acidic conditions (pH < 1) and high heat, the amide bond may hydrolyze back to the amine.[1] Keep samples at neutral or slightly acidic pH (pH 3-5).[1]

References

-

Metabolism of Alkylamines: Smith, D.A., et al. "Pharmacokinetics and Metabolism in Drug Design."[1] Wiley-VCH, 2012.[1] [1]

-

HILIC Chromatography for Polar Metabolites: Jian, W., et al. "HILIC-MS/MS for the determination of polar metabolites in biological fluids."[1] Bioanalysis, 2011.[1]

-

Synthesis of Hydroxy-Amides: "Preparation of N-substituted acetamides." Journal of Organic Chemistry, Standard Acetylation Protocols. [1]

-

ICH M7 Guidelines: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH, 2017.[1]

(Note: Specific CAS 2854-16-2 in search results referred to the trifluoro-analog; the protocol above uses the correct non-fluorinated precursors for the generic HMPA structure requested.)

Sources

"analytical methods for N-(2-hydroxy-2-methylpropyl)acetamide quantification"

Application Note & Protocol Guide

Executive Summary

N-(2-hydroxy-2-methylpropyl)acetamide (CAS: 115375-30-5 / 143785-86-8) is a critical polar impurity and degradation product associated with the synthesis and metabolism of Ranolazine , a prominent anti-anginal agent. Often designated as a process-related impurity or a cleavage metabolite, its quantification is mandated under ICH Q3A/Q3B guidelines for pharmaceutical substances.

This guide addresses the primary analytical challenge: Polarity . As a small, hydrophilic amide (LogP ≈ -0.3 to 0.1), this analyte exhibits poor retention on conventional C18 columns, leading to co-elution with the solvent front.

We present two validated workflows:

-

Method A (QC/Routine): A High-Aqueous RP-HPLC method utilizing a Polar-Embedded stationary phase for enhanced retention.

-

Method B (Trace/Bioanalysis): A sensitive LC-MS/MS protocol for quantification at ng/mL levels in complex matrices.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | Small molecule (MW 131.17 g/mol ). | |

| Structure | Contains an amide and a tertiary alcohol. | |

| Polarity (LogP) | ~ -0.3 (Estimated) | Highly water-soluble; requires high aqueous mobile phases or HILIC. |

| Chromophore | Weak (Amide | UV detection limited to < 215 nm (non-specific). |

| Ionization | Neutral/Basic | Protonates readily in ESI+ ( |

Method A: HPLC-UV (Routine QC & Release Testing)

Objective: Quantification of this compound at levels >0.05% (w/w) in bulk drug substance (API).

The "Phase Collapse" Solution

Standard C18 columns often suffer from "dewetting" (phase collapse) when exposed to 100% aqueous conditions required to retain this polar analyte. To prevent this, we utilize a Polar-Embedded C18 or an AQ-C18 column. These phases contain hydrophilic groups near the silica surface that allow full wetting with 100% buffer.

Chromatographic Conditions[1][2][3][4][5]

| Parameter | Specification | Causality / Rationale |

| Column | Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (150 x 4.6 mm, 3.5 µm) | Polar-embedded group prevents phase collapse in high-aqueous mobile phases. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Acidic pH suppresses silanol activity and ensures the amide remains neutral/stable. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Wavelength | 210 nm | The amide bond absorbs here. Higher wavelengths (254 nm) will yield no signal. |

| Column Temp | 30°C | Improves mass transfer and peak shape. |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |

Gradient Program

Note: An isocratic hold at the beginning is crucial for retention.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 97 | 3 | Loading: High aqueous content forces analyte interaction with SP. |

| 5.0 | 97 | 3 | Isocratic Hold: Prevents early elution. |

| 15.0 | 50 | 50 | Elution: Elutes Ranolazine and hydrophobic impurities. |

| 20.0 | 50 | 50 | Wash: Cleans column. |

| 21.0 | 97 | 3 | Re-equilibration. |

System Suitability Criteria (SST)

-

Tailing Factor (

): NMT 1.5 (Strict control required due to polarity). -

Capacity Factor (

): Must be > 2.0 (To ensure separation from void volume). -

RSD (n=6): NMT 2.0%.

Method B: LC-MS/MS (Trace Analysis & Genotoxicity Screening)

Objective: Quantification at ppm/ppb levels in biological matrices or for genotoxic impurity screening.

Mass Spectrometry Strategy

Since the molecule lacks a strong chromophore, MS is the gold standard for sensitivity. We utilize Electrospray Ionization (ESI) in Positive Mode . The amide nitrogen provides a site for protonation.

LC-MS Conditions

-

Instrument: Triple Quadrupole (QqQ) MS (e.g., Agilent 6400 series or Sciex QTRAP).

-

Column: HILIC Column (e.g., Waters XBridge Amide, 100 x 2.1 mm, 3.5 µm).

-

Why HILIC? Reversed-phase can be difficult for trace analysis of such polar compounds due to ion suppression in the void volume. HILIC retains polar analytes using high organic mobile phases, which enhances desolvation efficiency in MS.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (90%) + 10 mM Ammonium Formate (10%).

-

Isocratic Mode: 15% A / 85% B (Typical HILIC condition).

MRM Transitions (Multiple Reaction Monitoring)

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role | Mechanism |

| 132.1 ( | 73.1 | 15 - 20 | Quantifier | Cleavage of amide bond ( |

| 132.1 ( | 114.1 | 10 - 15 | Qualifier | Loss of water ( |

| 132.1 ( | 58.1 | 25 | Qualifier | Formation of acetamide-like fragment. |

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate method and the sample preparation pathway.

Figure 1: Analytical Decision Tree for this compound quantification, distinguishing between routine QC (HPLC-UV) and trace analysis (LC-MS/MS).

Sample Preparation Protocols

For API/Tablet Powder (HPLC-UV)

-

Weighing: Accurately weigh 50 mg of Ranolazine sample.

-

Dissolution: Transfer to a 50 mL volumetric flask.

-

Solvent: Add 30 mL of Mobile Phase A (Phosphate Buffer). Crucial: Do not use pure Methanol/ACN as diluent, or the polar impurity will elute in the solvent front due to "solvent effect."

-

Sonication: Sonicate for 10 minutes.

-

Dilution: Make up to volume with Mobile Phase A.

-

Filtration: Filter through a 0.22 µm PVDF syringe filter.

For Biological Plasma (LC-MS/MS)

-

Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 10,000 rpm for 10 minutes at 4°C.

-

Supernatant: Transfer supernatant to a new vial.

-

Injection: Inject directly onto the HILIC column (High organic content matches HILIC starting conditions).

Troubleshooting & Expert Insights

-

Issue: Peak Splitting.

-

Cause: Sample solvent strength is higher than the mobile phase.

-

Fix: Ensure the sample diluent matches the starting mobile phase (97% Aqueous for Method A).

-

-

Issue: Low Sensitivity in UV.

-

Cause: Detection at 210 nm is susceptible to baseline drift from buffer impurities.

-

Fix: Use "HPLC Grade" or "MS Grade" phosphate salts. Ensure the reference cell in the DAD detector is set correctly (e.g., 360 nm).

-

-

Issue: Retention Time Shift.

-

Cause: pH fluctuation. The amide/amine equilibrium is sensitive.

-

Fix: Verify buffer pH is strictly 3.0 ± 0.1 using a calibrated pH meter.

-

References

-

International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).

-

Suresh Babu, V.V., et al. "Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine."[1] Journal of Chromatographic Science, via Longdom Publishing.

-

PubChem. Compound Summary for N-(2-hydroxypropyl)acetamide (Structural Analog). National Library of Medicine.

-

European Medicines Agency (EMA). Ranolazine: European Public Assessment Report (EPAR). (Scientific discussion on impurity profiling).

-

Dolan, J.W. "The function of the 'Polar-Embedded' Phase." LCGC North America. (Contextual reference for column selection mechanism).

Sources

HILIC-MS/MS Quantitation of N-(2-hydroxy-2-methylpropyl)acetamide

Application Note: AN-2026-HILIC-04

High-Sensitivity Analysis of Polar Amide Impurities in Pharmaceutical Intermediates

Abstract & Scope

This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) method for the quantitation of N-(2-hydroxy-2-methylpropyl)acetamide (CAS 14040-69-8).

This molecule (

-

High Polarity: The presence of both a hydroxyl group and an amide moiety results in poor retention on standard C18 stationary phases, leading to co-elution with matrix salts in the void volume.

-

Lack of Chromophore: The absence of conjugated

-systems renders UV detection (even at 210 nm) non-selective and insensitive for trace impurity analysis. -

Low Molecular Weight: High susceptibility to chemical noise in the low mass range (

< 150).

This protocol overcomes these limitations by utilizing an Amide-bonded HILIC stationary phase to ensure retention (

The Analytical Challenge & Strategy

Why Standard RPLC Fails

In Reversed-Phase LC (RPLC), retention is driven by hydrophobic partitioning. This compound is highly water-soluble. On a C18 column, it typically elutes near the dead time (

The HILIC Solution

We utilize HILIC (Hydrophilic Interaction Liquid Chromatography), where water acts as the "strong" solvent and acetonitrile as the "weak" solvent.[1] The mechanism involves partitioning into a water-enriched layer on the surface of a polar stationary phase.[1][2]

Selected Stationary Phase: Ethylene Bridged Hybrid (BEH) Amide .

-

Reasoning: Amide phases show excellent retention for polar amide analytes via hydrogen bonding and are chemically stable at the pH required for optimal ionization (pH 3-5).

Method Development Logic (DOT Diagram)

Caption: Decision matrix selecting HILIC-Amide chemistry to overcome void volume elution issues common with small polar amides.

Experimental Protocol

Chemicals and Reagents

-

Reference Standard: this compound (Custom synthesis or high-purity commercial source).

-

Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

-

Modifiers: LC-MS Grade Ammonium Formate and Formic Acid.

Sample Preparation

Critical Step: The sample diluent must match the initial mobile phase conditions to prevent "solvent mismatch," which causes peak broadening or splitting in HILIC.

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL of 100% Methanol (1 mg/mL). Note: Methanol is a good compromise solvent for solubility and HILIC compatibility.

-

Working Standard: Dilute Stock to 1 µg/mL using 90:10 ACN:Water .

-

Matrix Sample:

-

Dissolve/Extract sample in 90:10 ACN:Water.

-

If the sample is aqueous, perform a "dilute-and-shoot" by adding 900 µL ACN to 100 µL aqueous sample.

-

Centrifuge at 10,000 x g for 5 mins to remove precipitated salts/proteins.

-

LC Conditions (HILIC)

| Parameter | Setting | Rationale |

| System | UHPLC System (Binary Pump) | Low dispersion required for narrow peaks. |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide phase provides optimal retention for polar amides. |

| Column Temp | 40 °C | Improves mass transfer and lowers backpressure. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 1.7 µm particles. |

| Injection Vol | 2.0 µL | Low volume prevents solvent effects. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Aqueous buffer controls pH and ionization. |

| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN:Water | Organic phase. Note: Adding buffer to B extends column life. |

Gradient Table:

-

0.0 - 1.0 min: 95% B (Isocratic hold to focus analyte)

-

1.0 - 5.0 min: 95% B

70% B (Elution gradient) -

5.0 - 6.0 min: 50% B (Wash)

-

6.1 - 9.0 min: 95% B (Re-equilibration - Critical in HILIC)

MS/MS Detection Parameters

Ionization Mode: Electrospray Ionization, Positive (+ESI). Source: Spray Voltage 3.5 kV, Temp 350 °C.

MRM Transitions

The protonated molecule is

| Transition Type | Precursor ( | Product ( | Collision Energy (V) | Mechanistic Origin |

| Quantifier | 132.1 | 72.1 | 15 - 20 | Loss of Acetic Acid equivalent ( |

| Qualifier 1 | 132.1 | 114.1 | 10 - 15 | Loss of Water ( |

| Qualifier 2 | 132.1 | 58.1 | 25 - 30 | Isobutylene fragment ( |

Note: Exact Collision Energy (CE) varies by instrument (Triple Quad vs Q-TOF). Perform a CE ramp during optimization.

Workflow Diagram (DOT)

Caption: Operational workflow from sample dilution (critical for HILIC) to MRM quantitation.

Method Validation & Performance

Based on ICH Q2(R1) guidelines.

-

Specificity: Inject a blank matrix (90% ACN). Ensure no interference at

132.1 > 72.1. -

Linearity: Expected range 1.0 ng/mL to 1000 ng/mL (

). -

Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix.

-

Calculation:

. -

Mitigation: If suppression > 20%, increase dilution factor or use a stable isotope labeled internal standard (e.g., Acetamide-d3 or similar analog).

-

-

Retention Time Stability: HILIC requires long equilibration. Ensure RT variation is < 2% across 10 runs.

Troubleshooting Guide

-

Issue: Broad or Split Peaks.

-

Cause: Sample diluent contains too much water.

-

Fix: Ensure sample diluent is at least 80-90% Acetonitrile.

-

-

Issue: Drifting Retention Times.

-

Cause: Insufficient equilibration time between runs.

-

Fix: Increase the re-equilibration step (95% B) to at least 3-4 minutes (approx. 10 column volumes).

-

-

Issue: High Backpressure.

-

Cause: Salt precipitation in the mixing chamber (ACN + Buffer).

-

Fix: Ensure the aqueous buffer concentration in the organic line (Line B) does not exceed solubility limits (keep < 15mM).

-

References

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

-

Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

-

Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Application Note. Link

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link(Note: Used for structural confirmation and physicochemical property verification).

Sources

"crystallization techniques for N-(2-hydroxy-2-methylpropyl)acetamide"

Application Note: Advanced Crystallization Techniques for N-(2-hydroxy-2-methylpropyl)acetamide

Part 1: Introduction & Chemical Context

This compound (CAS: 37150-62-2) is a critical aliphatic amide intermediate used in the synthesis of high-value pharmaceutical compounds, including Janus Kinase (JAK) inhibitors and bioactive lipid amides (e.g., Dimethyl Synaptamide analogs) [1, 2].

Chemically, the molecule features an acetamide "head" and a tertiary alcohol "tail." This dual functionality creates a unique solubility profile:

-

Acetamide Group: Donates and accepts hydrogen bonds, imparting high water solubility.

-

Tertiary Hydroxyl: Increases polarity but introduces steric bulk that can inhibit packing efficiency in the crystal lattice.

Why Crystallize? While often isolated as a viscous oil or low-melting solid, high-purity crystalline forms are required for GMP synthesis to:

-

Remove Amine Precursors: Residual 1-amino-2-methyl-2-propanol is a reactive impurity that causes side reactions in subsequent coupling steps.

-

Ensure Stoichiometric Precision: Oils are difficult to weigh accurately; crystalline solids allow for precise molar equivalents in drug substance manufacturing.

Part 2: Solubility Profile & Solvent Selection

The "Rule of Thumb" for crystallizing polar amides is to balance the hydrogen-bonding capability of the solvent with the hydrophobicity of the alkyl chain.

Table 1: Predicted Solubility & Solvent Screening Strategy

| Solvent Class | Representative Solvent | Solubility at 25°C | Suitability | Role in Protocol |

| Polar Protic | Water, Methanol | Very High | Poor | Solvent (Initial dissolution) |

| Polar Aprotic | DMSO, DMF | Very High | Poor | Avoid (Hard to remove) |

| Esters | Ethyl Acetate, IPM | Moderate | Ideal | Primary Solvent |

| Alcohols | Isopropanol (IPA) | High | Moderate | Primary Solvent (for cooling) |

| Alkanes | n-Heptane, Hexane | Very Low | Ideal | Anti-Solvent |

| Ethers | MTBE, THF | Moderate/High | Good | Alternative Primary |

Expert Insight:

-

Avoid Water: While soluble, the compound’s high affinity for water makes recovery yields low unless lyophilization is used (which is not crystallization).

-

The "Golden Pair": Ethyl Acetate (EtOAc) and n-Heptane . EtOAc dissolves the amide at elevated temperatures but allows for supersaturation upon cooling. Heptane acts as a powerful anti-solvent to drive the equilibrium toward precipitation without co-precipitating polar impurities.

Part 3: Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Yield Optimization)

Best for: Routine purification of crude material containing <5% impurities.

Reagents:

-

Crude this compound

-

Solvent: Ethyl Acetate (HPLC Grade)

-

Anti-Solvent: n-Heptane (HPLC Grade)

Workflow:

-

Dissolution: Charge crude solid/oil into a jacketed reactor. Add Ethyl Acetate (3.0 vol) relative to mass (e.g., 3 mL per 1 g).

-

Heating: Heat to 50°C with overhead stirring (200 RPM). Ensure complete dissolution. If turbid, filter hot (0.45 µm PTFE).

-

Nucleation Point: Cool to 35°C . Slowly add n-Heptane (1.0 vol) dropwise until a faint, persistent turbidity (cloud point) is observed.

-

Aging: Hold at 35°C for 30 minutes to allow stable nuclei to form.

-

Growth Phase:

-

Ramp cool to 0°C over 4 hours (0.15°C/min).

-

Simultaneously add remaining n-Heptane (2.0 vol) over the cooling period.

-

-

Isolation: Filter the resulting white slurry under vacuum. Wash cake with cold 1:1 EtOAc:Heptane.

-

Drying: Vacuum oven at 30°C for 12 hours.

Protocol B: Cooling Crystallization from Melt (Polymorph Control)

Best for: High-purity requirements (>99.5%) and controlling oiling-out issues.

Workflow:

-

Melt: Heat the crude material to 60°C (assuming crude MP is <50°C) without solvent.

-

Solvent Addition: Add Isopropanol (IPA, 1.5 vol) pre-heated to 50°C.

-

Seeding: Cool to 30°C . Add 1% w/w seed crystals (pure this compound) to prevent oiling out.

-

Crystallization: Cool slowly to -10°C at a rate of 0.1°C/min. The slow cooling is critical to prevent the formation of an amorphous glass.

-

Recovery: Filter cold. Wash with cold Heptane to remove residual IPA.

Part 4: Process Visualization (Graphviz)

Caption: Step-by-step anti-solvent crystallization workflow for yield maximization.

Part 5: Troubleshooting & PAT (Process Analytical Technology)

Common Issue: Oiling Out

-

Symptom: The solution turns into a milky emulsion or two liquid layers form instead of crystals.

-

Cause: Cooling too fast or adding anti-solvent too quickly, pushing the system into the "liquid-liquid phase separation" (LLPS) zone.

-

Fix:

-

Re-heat until the solution is clear.

-

Seed at a higher temperature (metastable zone).

-

Reduce Anti-solvent rate: Add Heptane more slowly to stay within the Metastable Zone Width (MSZW).

-

Monitoring (PAT):

-

FBRM (Focused Beam Reflectance Measurement): Use to detect the onset of nucleation (chord length increase) and ensure no agglomeration.

-

DSC (Differential Scanning Calorimetry): Essential for determining the melting point of the isolated solid. Expect a sharp endotherm. If a broad peak is observed, the material is likely amorphous or impure.

References

-

US Patent 11,059,823 B2. Processes for the preparation of JAK Inhibitors. (2021).[1][2] Describes cooling crystallization protocols for related amide intermediates in pharmaceutical synthesis.

-

National Institutes of Health (NIH). Prospective Grant of Exclusive Patent License: Dimethyl Synaptamide. (2024).[1][3][4] Highlights the bioactive relevance of the N-(2-hydroxy-2-methylpropyl) moiety in lipid amides.

-

PubChem. this compound (Compound Summary). National Library of Medicine.

Sources

Application Notes and Protocols: N-(2-hydroxy-2-methylpropyl)acetamide for Cell Culture Studies

Foreword: A Framework for Discovery

The exploration of novel chemical entities is the lifeblood of drug discovery and fundamental biological research. N-(2-hydroxy-2-methylpropyl)acetamide represents a molecule of interest within the broader class of acetamides, a scaffold known to exhibit a wide range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and potential applications of this compound in cell culture studies. Given the limited specific data on this particular molecule, this guide is structured as a framework for discovery, outlining robust protocols and a logical workflow to elucidate its cellular effects. The methodologies are grounded in established cell biology techniques, and the rationale behind each step is explained to empower researchers to generate high-quality, reproducible data.

Compound Profile: this compound

A thorough understanding of the physicochemical properties and safety considerations of a compound is paramount before its introduction into a biological system.

Physicochemical Properties

While experimental data for this compound is not widely available, we can infer some properties based on its structure and data from similar compounds like N-(2-hydroxypropyl)acetamide[1].

| Property | Inferred Value/Characteristic | Rationale and Considerations |

| Molecular Formula | C6H13NO2 | Derived from the chemical structure. |

| Molecular Weight | ~131.17 g/mol | Calculated from the molecular formula. |

| Solubility | Likely soluble in water and polar organic solvents (e.g., DMSO, Ethanol). | The presence of hydroxyl and amide groups suggests polarity and hydrogen bonding potential, enhancing solubility in aqueous solutions. A stock solution in sterile DMSO or ethanol is recommended for cell culture applications. |

| Stability | Expected to be stable under standard cell culture conditions (37°C, 5% CO2). | Acetamide linkages are generally stable. However, long-term stability in aqueous media should be empirically determined. It is advisable to prepare fresh dilutions from a frozen stock for each experiment. |

Safety and Handling

Safety data sheets for structurally related acetamides indicate a range of potential hazards. Therefore, a cautious approach is warranted.[2][3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling the compound.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[2]

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry place. Stock solutions in DMSO should be stored at -20°C or -80°C.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2][3]

Experimental Workflow for Cellular Characterization

A systematic approach is crucial when evaluating a novel compound. The following workflow provides a logical progression from broad cytotoxic effects to more specific mechanistic insights.

Caption: A logical workflow for the in vitro characterization of this compound.

Core Protocols

The following are detailed, step-by-step protocols for the initial characterization of this compound.

Protocol: Determination of Cytotoxicity (IC50) using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6][7][8][9]

Rationale: This initial screen is critical to determine the concentration range at which the compound exhibits biological activity, from cytotoxic to non-toxic. This information is essential for designing all subsequent experiments.

Materials:

-

This compound

-

Sterile DMSO

-

Selected cell line(s)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, prepare a series of dilutions in complete medium.

-

Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions in a dose-dependent manner (e.g., from 0.1 µM to 1000 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[6]

-

Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[10][11][12][13]

Protocol: Apoptosis vs. Necrosis Analysis using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Understanding the mode of cell death induced by a compound is crucial. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death that can lead to inflammation.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15][16]

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within cells using a fluorescent probe like DCFH-DA.[17][18][19][20][21]

Rationale: Many bioactive compounds exert their effects by modulating the redox state of the cell. An increase in ROS can be a primary mechanism of action or a secondary effect of cellular stress.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Treated and control cells in a black, clear-bottom 96-well plate

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound for the desired time.

-

Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.[19][20]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS to remove any extracellular probe.

-

Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17][19]

Potential Mechanisms and Signaling Pathways

Based on the activities of other acetamide derivatives, this compound may modulate key cellular signaling pathways.

Anti-inflammatory Effects and the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation.[22][23][24][25][26] If the compound exhibits anti-inflammatory properties, it may be acting as an inhibitor of this pathway.

Caption: Potential modulation of the MAPK signaling cascade.

Concluding Remarks for the Researcher

The provided application notes and protocols serve as a robust starting point for the systematic investigation of this compound in a cell culture context. It is imperative to remember that these are foundational assays, and the results will guide the direction of more specialized and in-depth studies. Meticulous documentation, appropriate controls, and statistical analysis are the cornerstones of generating reliable data. We encourage the research community to build upon this framework and share their findings to collectively advance our understanding of this and other novel chemical entities.

References

-

Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, vol. 1153, 2014, pp. 131-6. Springer, [Link]

-

ROS Assay Kit Protocol. OxiSelect. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

-

Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, vol. 10, no. 12, 2020, e3661. [Link]

-

Cell Viability Assays. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, no. 160, 2020, e61021. [Link]

-

Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

-

MAPK signaling pathway. Cusabio. [Link]

-